molecular formula C18H21N5O B12926277 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-50-7

5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

Cat. No.: B12926277
CAS No.: 89459-50-7
M. Wt: 323.4 g/mol
InChI Key: FQXXQHBOOLYFAC-UHFFFAOYSA-N
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Description

5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. It is an acridine derivative that has been studied for its potential as a chemotherapy agent due to its ability to inhibit topoisomerases I and II, enzymes crucial for DNA replication and cell division .

Preparation Methods

The synthesis of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include N-oxide derivatives and substituted acridines .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of topoisomerases I and II, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, the compound prevents the replication of cancer cells, leading to cell death . Additionally, the compound can overcome certain types of drug resistance, making it a valuable candidate for chemotherapy .

Comparison with Similar Compounds

Properties

CAS No.

89459-50-7

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

5,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

InChI

InChI=1S/C18H21N5O/c1-23(2)10-9-21-18(24)13-7-3-5-11-15(20)12-6-4-8-14(19)17(12)22-16(11)13/h3-8H,9-10,19H2,1-2H3,(H2,20,22)(H,21,24)

InChI Key

FQXXQHBOOLYFAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)N)N=C21)N

Origin of Product

United States

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